1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a phenyl group and an ethanone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the reaction of 3-methyl-1H-pyrazole with 4-bromoacetophenone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-Dimethyl-1-phenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4,5-Dihydro-1H-pyrazole derivatives: Studied for their antitumor and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(3-methylpyrazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-8-14(13-9)12-5-3-11(4-6-12)10(2)15/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYSUPLAVDYBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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